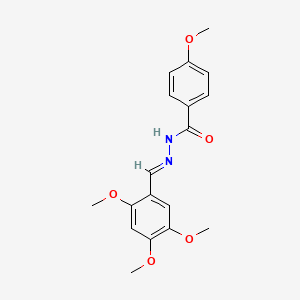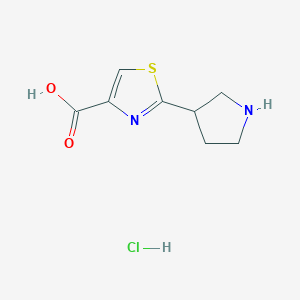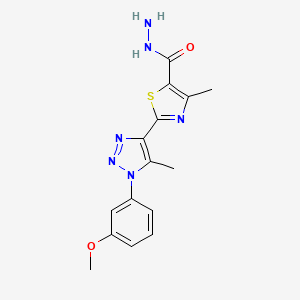
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, also known as CMI-977, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cancer cell growth, survival, and metastasis. This compound inhibits this pathway by binding to the ATP-binding site of the mTOR kinase, thereby preventing its activation.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for cancer progression. In addition, it has been shown to enhance the anti-tumor effects of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent anti-cancer activity and can be used in combination with other chemotherapy drugs to enhance their efficacy. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Several future directions for the research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be identified. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble derivatives of this compound for in vivo studies.
3. Investigation of the potential use of this compound in combination with other targeted therapies.
4. Evaluation of the pharmacokinetics and toxicity of this compound in preclinical and clinical studies.
5. Identification of biomarkers that can predict the response of cancer cells to this compound.
Conclusion
This compound is a synthetic compound that exhibits potent anti-cancer activity. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. It has several advantages for lab experiments, including its ease of synthesis and ability to enhance the anti-tumor effects of chemotherapy drugs. Future research on this compound should focus on the optimization of the synthesis method, development of more water-soluble derivatives, evaluation of pharmacokinetics and toxicity, and identification of biomarkers that can predict the response of cancer cells to the compound.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported in the literature. It involves the reaction of 3-chloro-4-methylphenylamine with 3-methoxy-2H-chromen-2-one in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrazine hydrate to form the final compound.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-angiogenic and anti-metastatic properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18(22)13-8-11-4-3-5-15(23-2)16(11)24-17(13)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJSTOBHLLCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)
![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)
![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)



![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)

![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)




